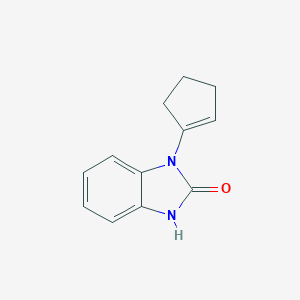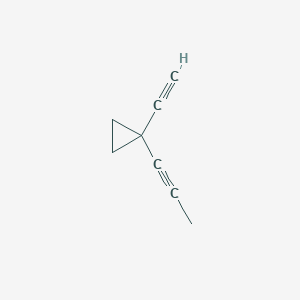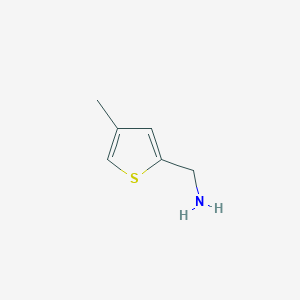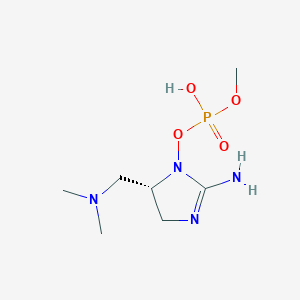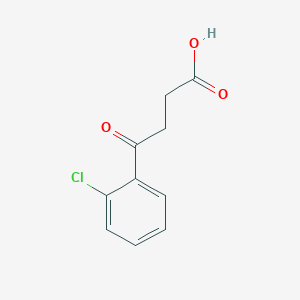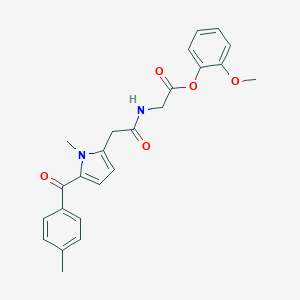
Amtolmetin guacil
Descripción general
Descripción
Amtolmetin guacil es un fármaco antiinflamatorio no esteroideo (AINE) conocido por sus propiedades analgésicas, antipiréticas y gastroprotectoras. Es un profármaco de tolmetina, diseñado para reducir los efectos secundarios gastrointestinales comúnmente asociados con los AINE .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Amtolmetin guacil se sintetiza mediante la amidación de tolmetina con glicina. La reacción típicamente implica los siguientes pasos:
Síntesis de tolmetina: La tolmetina se sintetiza haciendo reaccionar ácido 1-metil-5-(4-metilbenzoil)pirrol-2-acético con reactivos apropiados.
Amidación: La tolmetina luego se hace reaccionar con glicina en condiciones controladas para formar this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica estrictas medidas de control de calidad para garantizar la consistencia y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Amtolmetin guacil experimenta varios tipos de reacciones químicas, incluyendo:
Hidrólisis: Se puede hidrolizar para producir tolmetina, MED5 y guaiacol.
Oxidación y reducción: Estas reacciones son menos comunes pero pueden ocurrir en condiciones específicas.
Reactivos y condiciones comunes:
Hidrólisis: Típicamente ocurre en presencia de agua y enzimas en el tracto gastrointestinal.
Oxidación y reducción: Puede implicar reactivos como peróxido de hidrógeno o agentes reductores en condiciones de laboratorio controladas.
Principales productos formados:
Tolmetina: El principal metabolito activo.
MED5: Un metabolito secundario.
Guaiacol: Otro metabolito secundario.
Aplicaciones Científicas De Investigación
Amtolmetin guacil tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química:
- Se utiliza como un compuesto modelo para estudiar la síntesis e hidrólisis de profármacos.
Biología:
- Investigado por sus efectos en las vías celulares y las actividades enzimáticas.
Medicina:
- Estudiado por sus propiedades antiinflamatorias, analgésicas y gastroprotectoras.
- Utilizado en la investigación sobre la artritis reumatoide, la osteoartritis y otras afecciones inflamatorias .
Industria:
- Empleado en el desarrollo de nuevos AINE con efectos secundarios gastrointestinales reducidos.
Mecanismo De Acción
Amtolmetin guacil ejerce sus efectos a través de varios mecanismos:
Inhibición de la síntesis de prostaglandinas: Inhibe la enzima ciclooxigenasa (COX), reduciendo la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor.
Estimulación del receptor de capsaicina: La presencia de una porción vanílica le permite estimular los receptores de capsaicina en la pared gastrointestinal, lo que lleva a la liberación de óxido nítrico (NO) gastroprotector.
Liberación de NO: La liberación de NO proporciona efectos gastroprotectores adicionales.
Comparación Con Compuestos Similares
Compuestos similares:
Tolmetina: El compuesto padre, también un AINE con propiedades antiinflamatorias similares.
Ibuprofeno: Otro AINE, comúnmente utilizado para el dolor y la inflamación, pero con mayores efectos secundarios gastrointestinales.
Naproxeno: Un AINE con una vida media más larga, pero también asociado con problemas gastrointestinales.
Unicidad: Amtolmetin guacil es único debido a sus propiedades gastroprotectoras, que se atribuyen a su capacidad para liberar NO y estimular los receptores de capsaicina. Esto lo convierte en una opción preferible para pacientes que requieren terapia con AINE a largo plazo pero que están en riesgo de complicaciones gastrointestinales .
Propiedades
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
| Record name | Amtolmetin guacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
| Record name | Amtolmetin guacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amtolmetin guacil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amtolmetin guacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMTOLMETIN GUACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


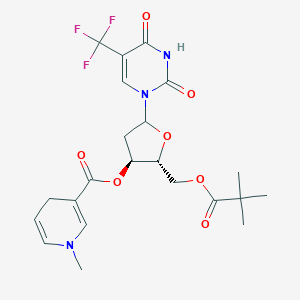
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
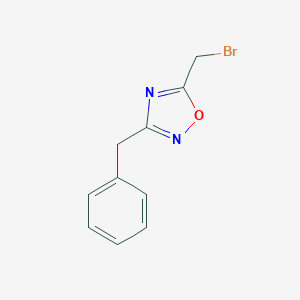
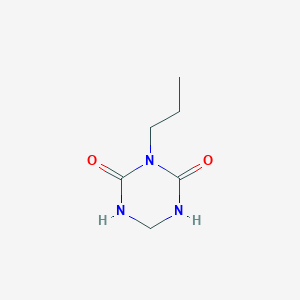
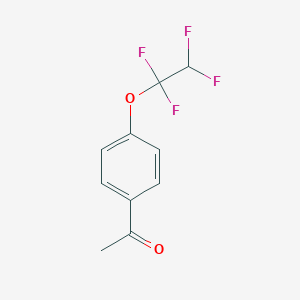
![[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
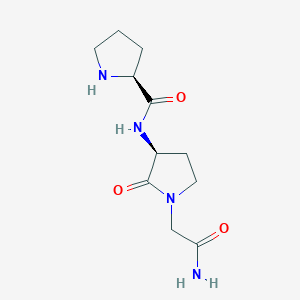
![7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one](/img/structure/B11058.png)
